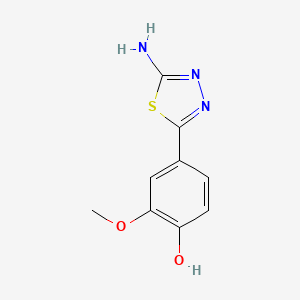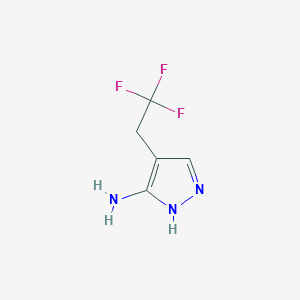
4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine: is a fluorinated organic compound that features a pyrazole ring substituted with a trifluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine typically involves the introduction of the trifluoroethyl group onto a pyrazole ring. One common method involves the reaction of 3-amino-1H-pyrazole with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the pyrazole ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
4-(2,2,2-Trifluoroethyl)-L-phenylalanine: Another fluorinated compound with a trifluoroethyl group, used in biochemical research.
Bis(2,2,2-trifluoroethyl) phosphonate: Used as a precursor in the synthesis of H-phosphonates.
Tris(2,2,2-trifluoroethyl) phosphate: Utilized as a solvent and reagent in organic synthesis.
Uniqueness
4-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine is unique due to its pyrazole ring structure combined with the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C5H6F3N3 |
|---|---|
分子量 |
165.12 g/mol |
IUPAC名 |
4-(2,2,2-trifluoroethyl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C5H6F3N3/c6-5(7,8)1-3-2-10-11-4(3)9/h2H,1H2,(H3,9,10,11) |
InChIキー |
OBFOIIFNHWYKBU-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=C1CC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


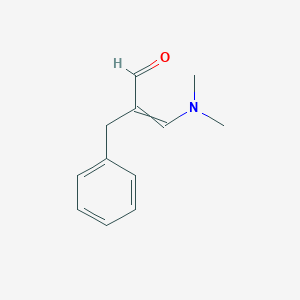
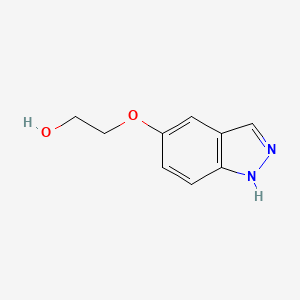
![3-[1-(Biphenyl-3-sulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13922163.png)
![ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B13922168.png)
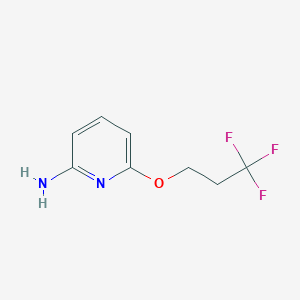
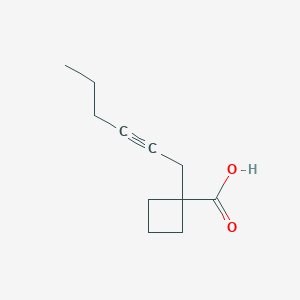
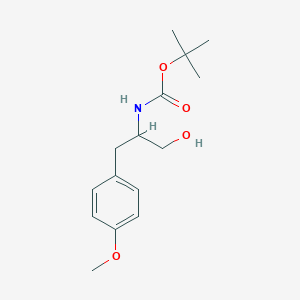
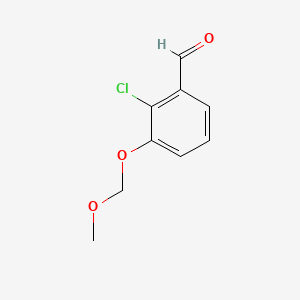
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13922210.png)
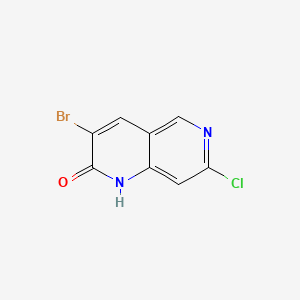

![[(2R)-2-[(4-bromophenyl)sulfonylamino]-3-phenylpropyl] (2S)-2-benzamido-3-phenylpropanoate](/img/structure/B13922224.png)
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13922230.png)
